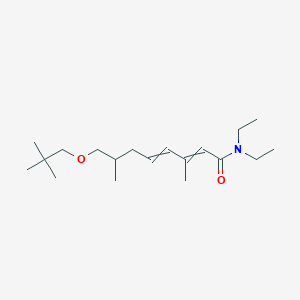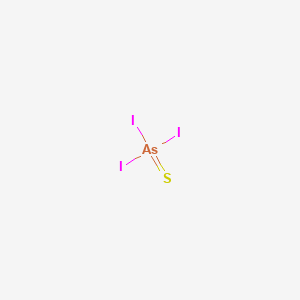
Arsorothioic triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsorothioic triiodide is a chemical compound that contains arsenic, sulfur, and iodine. It is known for its unique chemical properties and potential applications in various fields of science and industry. The compound’s structure and reactivity make it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsorothioic triiodide typically involves the reaction of arsenic compounds with sulfur and iodine under controlled conditions. One common method is to react arsenic trioxide (As2O3) with elemental sulfur (S) and iodine (I2) in an organic solvent. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Arsorothioic triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide (As2O5), while reduction could produce arsenic sulfide (As2S3).
Scientific Research Applications
Arsorothioic triiodide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which arsorothioic triiodide exerts its effects involves interactions with molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular function and signaling pathways. These interactions are often mediated by the compound’s ability to form complexes with proteins and other biomolecules.
Comparison with Similar Compounds
Arsorothioic triiodide can be compared with other similar compounds, such as:
Nitrogen triiodide (NI3): Known for its explosive properties, nitrogen triiodide is used in different applications compared to this compound.
Phosphorus triiodide (PI3): This compound is used in organic synthesis and has different reactivity and applications.
Sulfur triiodide (SI3): Another related compound with distinct chemical properties and uses.
Properties
CAS No. |
54990-17-9 |
|---|---|
Molecular Formula |
AsI3S |
Molecular Weight |
487.70 g/mol |
IUPAC Name |
triiodo(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/AsI3S/c2-1(3,4)5 |
InChI Key |
NBPLMEWOLQQOIO-UHFFFAOYSA-N |
Canonical SMILES |
S=[As](I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


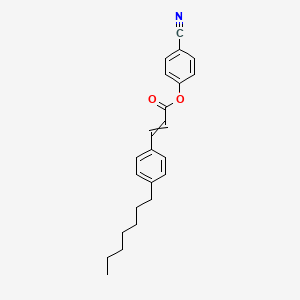
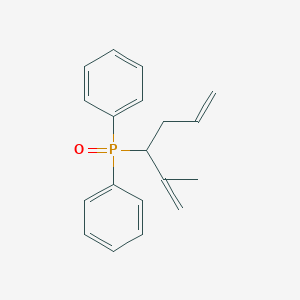
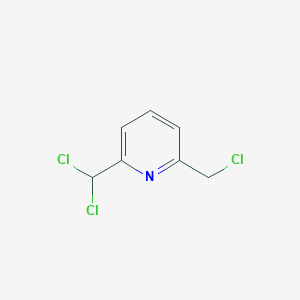

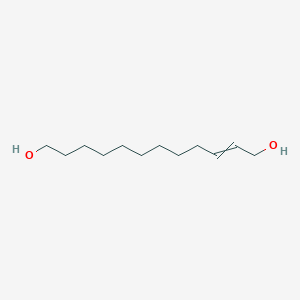

![1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)](/img/structure/B14624025.png)
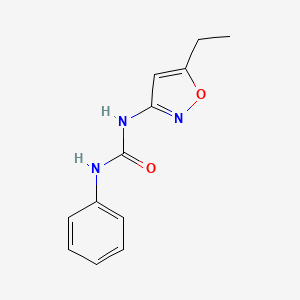
![1-({3-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14624046.png)
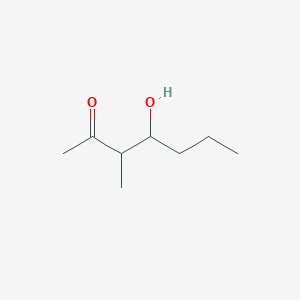
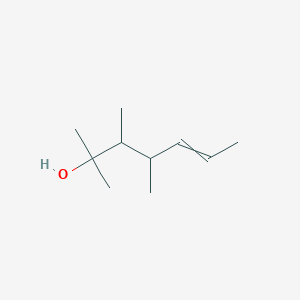
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)
